4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine
Description
Properties
IUPAC Name |
4-[1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c17-16(18,19)15-4-2-1-3-12(15)9-21-10-14(11-21)22-13-5-7-20-8-6-13/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAKYMVFDHRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Core Preparation
Azetidine-3-ol derivatives are typically synthesized via cyclization or functionalization of preformed azetidine rings. A common approach involves:
N-Benzylation
The Boc-protected azetidine-3-ol undergoes alkylation with 2-(trifluoromethyl)benzyl bromide:
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Reaction conditions :
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous DMF or THF.
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Temperature : 0°C to room temperature, 12–24 hours.
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Deprotection : Removal of the Boc group using 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM yields 1-(2-(trifluoromethyl)benzyl)azetidin-3-ol.
Key data :
Ether Bond Formation: Coupling Azetidine-3-ol to Pyridine
Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for ether synthesis, particularly for coupling sterically hindered alcohols.
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Conditions :
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Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.
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Substrates : 1-(2-(Trifluoromethyl)benzyl)azetidin-3-ol and 4-hydroxypyridine.
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Mechanism : The reaction proceeds via an oxidative phosphine intermediate, facilitating nucleophilic attack by the azetidine alcohol on the pyridine oxygen.
Optimization insights :
Nucleophilic Substitution
Alternative methods activate the hydroxyl group as a leaving group (e.g., tosylate or mesylate) for SN2 displacement:
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Tosylation : Treating the azetidine alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine.
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Reaction with 4-hydroxypyridine : Using K₂CO₃ in DMF at 80°C.
Advantages :
Alternative Routes and Novel Intermediates
One-Pot Sequential Functionalization
Recent advances (PMC7261373) demonstrate tandem alkylation-etherification sequences:
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Simultaneous N-benzylation and O-coupling : Using phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).
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Conditions : K₂CO₃, TBAB, DMF, 60°C.
Industrial-Scale Considerations
Key factors for large-scale synthesis:
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Cost reduction : Avoiding expensive reagents (e.g., DIAD in Mitsunobu) in favor of SN2 displacements.
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Waste minimization : Catalytic methods over stoichiometric reagents.
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Purification : Chromatography vs. crystallization; the latter preferred for scalability.
Analytical Characterization
Critical data for intermediate and final product validation:
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyridine or azetidine derivatives.
Scientific Research Applications
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues and their distinguishing features:
Biological Activity
The compound 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure featuring a trifluoromethyl group and an azetidine moiety. This unique structure may contribute to its biological properties, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing azetidine rings have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through caspase pathways and cell cycle arrest at the G1 phase, leading to reduced cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.2 | Apoptosis induction |
| Compound B | A549 | 8.4 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of This compound has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antioxidant Activity
Compounds with similar functional groups have been evaluated for their antioxidant capabilities. The DPPH assay results suggest that certain derivatives can scavenge free radicals effectively, indicating potential protective effects against oxidative stress-related diseases.
Study 1: Anticancer Effects
In a study examining the anticancer effects of azetidine derivatives, it was found that This compound exhibited promising results against MCF-7 cells with an IC50 value of approximately 3.5 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .
Study 2: Antimicrobial Properties
Another study assessed the antimicrobial activity of related compounds against E. coli and S. aureus using the agar disc diffusion method. The results indicated that the compound demonstrated significant inhibition zones, suggesting effective antimicrobial properties .
Q & A
Q. What are the optimized synthetic routes for 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Azetidine ring formation : React 2-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the azetidin-3-yl intermediate .
Coupling with pyridine : Use nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions to attach the azetidine intermediate to the pyridine ring. Anhydrous solvents (e.g., DMF) and controlled temperatures (0–25°C) are critical to avoid hydrolysis .
- Key variables : Base strength, solvent polarity, and reaction time significantly impact yield. For example, triethylamine in DMF at 20°C achieves ~60–70% yield for analogous compounds .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : H and F NMR confirm substitution patterns (e.g., trifluoromethyl resonance at ~-60 ppm) and azetidine-phenoxy linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 353.12) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases (IC values) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations. Compare with structurally similar compounds (e.g., pyridine-azetidine hybrids) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS or cell media (<1% DMSO final). Precipitation occurs in aqueous buffers at >100 µM .
- Stability : Monitor via HPLC over 24–48 hours at 37°C. Trifluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variations : Synthesize analogs with substituent changes (e.g., replacing trifluoromethyl with -CFH or -CH) .
- Biological testing : Compare IC values across analogs. Use statistical tools (e.g., ANOVA) to identify significant activity trends .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1ATP). The trifluoromethyl group may form hydrophobic interactions with Leu83 or Val123 .
- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols (e.g., ATP concentrations in kinase assays). Reproduce results under identical conditions .
- Meta-analysis : Pool data from 3+ independent studies using random-effects models to account for variability .
Q. What computational strategies predict metabolic pathways and toxicity?
- Methodological Answer :
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., azetidine ring) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH) to reduce logP from 3.2 to <2.5, improving aqueous solubility .
- Prodrug strategies : Mask the phenol group with acetyl or PEG moieties to enhance bioavailability .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) .
- QC protocols : Implement in-process NMR monitoring and strict column chromatography gradients for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
